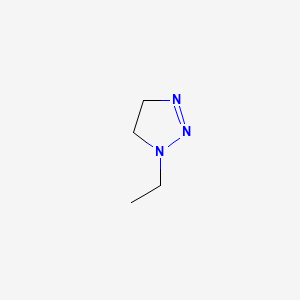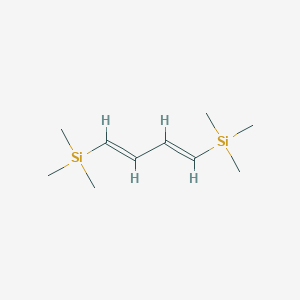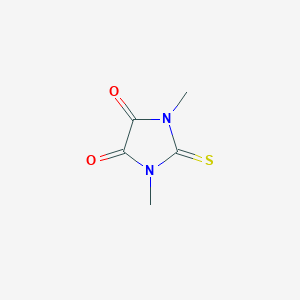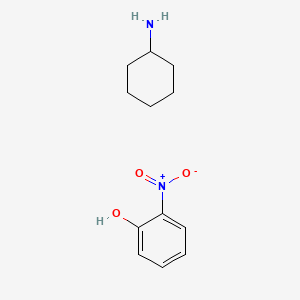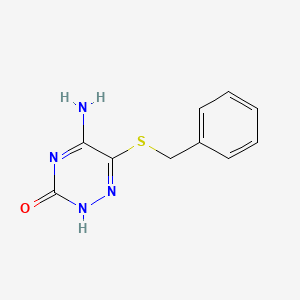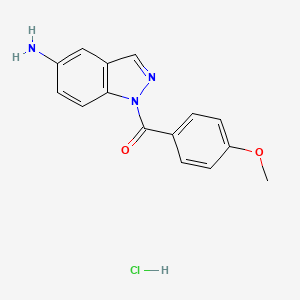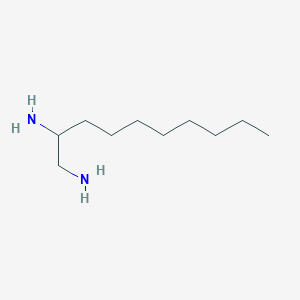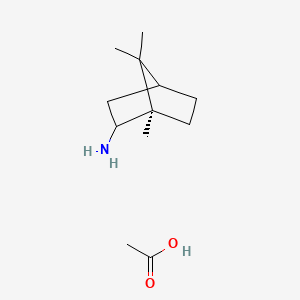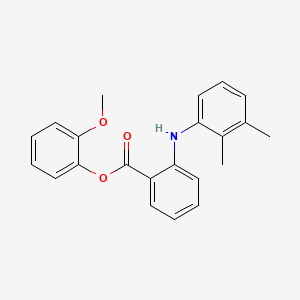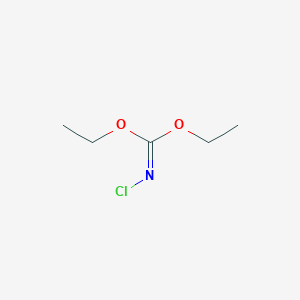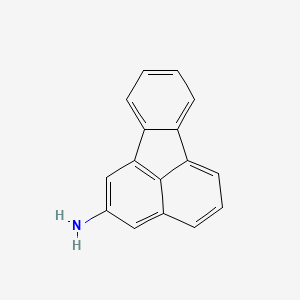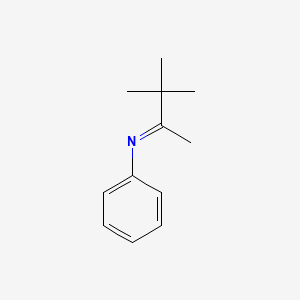
(2E)-3,3-Dimethyl-N-phenylbutan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-phenylbutan-2-imine is an organic compound with the molecular formula C12H17N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is notable for its structural features, including a phenyl group attached to the nitrogen atom and two methyl groups at the 3-position of the butan-2-imine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-phenylbutan-2-imine typically involves the condensation of a primary amine with a ketone or aldehyde. One common method is the reaction of 3,3-dimethylbutan-2-one with aniline (phenylamine) under acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
3,3-dimethylbutan-2-one+aniline→3,3-dimethyl-N-phenylbutan-2-imine+H2O
Industrial Production Methods
In an industrial setting, the production of 3,3-dimethyl-N-phenylbutan-2-imine may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-N-phenylbutan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
3,3-dimethyl-N-phenylbutan-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-phenylbutan-2-imine involves its interaction with molecular targets through the imine group. The C=N bond can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dimethylbutan-2-imine: Lacks the phenyl group, resulting in different reactivity and applications.
N-phenylbutan-2-imine: Lacks the two methyl groups at the 3-position, affecting its steric and electronic properties.
3,3-dimethyl-N-methylbutan-2-imine: Substitutes the phenyl group with a methyl group, altering its chemical behavior.
Uniqueness
3,3-dimethyl-N-phenylbutan-2-imine is unique due to the presence of both the phenyl group and the two methyl groups at the 3-position
Propriétés
Numéro CAS |
13114-20-0 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3,3-dimethyl-N-phenylbutan-2-imine |
InChI |
InChI=1S/C12H17N/c1-10(12(2,3)4)13-11-8-6-5-7-9-11/h5-9H,1-4H3 |
Clé InChI |
JMAYGWLEUGWVPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


